molecular formula C13H10N2O B8799511 5,7-Dihydropyrido[2,3-d][3]benzazepin-6-one

5,7-Dihydropyrido[2,3-d][3]benzazepin-6-one

Cat. No.: B8799511
M. Wt: 210.23 g/mol
InChI Key: GDZSEAOCYLAVOG-UHFFFAOYSA-N
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Description

5,7-Dihydropyrido[2,3-d][3]benzazepin-6-one is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

5,7-dihydropyrido[2,3-d][3]benzazepin-6-one

InChI

InChI=1S/C13H10N2O/c16-12-8-9-4-1-2-5-10(9)11-6-3-7-14-13(11)15-12/h1-7H,8H2,(H,14,15,16)

InChI Key

GDZSEAOCYLAVOG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C(NC1=O)N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add potassium carbonate (235.7 g, 1.71 mol) to a solution of 2-amino-3-bromopyridine (88.5 g, 511.7 mmol) in 1,4-dioxane (550 mL) and water (550 mL). Degas the mixture with three cycles of vacuum/nitrogen, add palladium (II) acetate (6.4 g, 28.4 mmol) and tri-t-butylphosphonium tetrafluoroborate (16.5 g, 56.9 mmol) and stir under nitrogen at 88° C. Add a solution of methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (157.0 g, 568.5 mmol) in 1,4-dioxane (550 mL) dropwise over three minutes and stir the mixture at 88° C. for 20 minutes. Cool mixture to 50° C., add water (100 mL), and separate layers. Extract from aqueous with ethyl acetate (2×100 mL), dry combined organics over sodium sulfate and concentrate. Dissolve the concentrated material in N-methylpyrrolidone (314 mL), cool in ice bath and add sulfuric acid (314 mL, 5.9 mol) dropwise to maintain a temperature of approximately 45° C. Stir mixture at 140° C. for 90 minutes. Cool to ambient temperature, add ice (4 kg) and basify with portion wise addition of 50% aqueous NaOH solution until solution is pH 7-8. Cool suspension to 10-15° C., filter out solids and wash with water (2 L), hexanes (1 L) and methyl tertiary butyl ether (1 L). Dry under vacuum at 40° C. Treat material with refluxing mixture of 10% methanol/dichloromethane solution and filter hot (×4). Concentrate combined filtrates to afford the title compound as a light brown solid (85 g, 404.3 mmol, 71%). MS (m/z): 211 (M+1).
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
235.7 g
Type
reactant
Reaction Step Three
Quantity
88.5 g
Type
reactant
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Three
Name
Quantity
550 mL
Type
solvent
Reaction Step Three
Quantity
157 g
Type
reactant
Reaction Step Four
Quantity
550 mL
Type
solvent
Reaction Step Four
Quantity
314 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
4 kg
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
71%

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